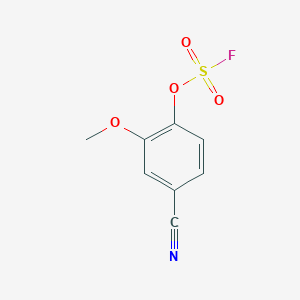
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene is an organic compound that features a cyano group, a fluorosulfonyloxy group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene can be achieved through several methods. One common approach involves the fluorosulfonylation of a suitable precursor. For instance, the reaction of 4-cyano-2-methoxyphenol with fluorosulfonyl chloride in the presence of a base such as pyridine can yield the desired product. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Electrophilic aromatic substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Products such as 4-cyano-1-amino-2-methoxybenzene or 4-cyano-1-thio-2-methoxybenzene.
Electrophilic aromatic substitution: Products such as 4-cyano-1-nitro-2-methoxybenzene or 4-cyano-1-chloro-2-methoxybenzene.
Reduction: 4-amino-1-fluorosulfonyloxy-2-methoxybenzene.
Scientific Research Applications
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the design of new materials with unique properties, such as polymers or coatings.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene depends on the specific application and the target molecule
Covalent Bond Formation: The fluorosulfonyloxy group can form covalent bonds with nucleophilic residues in proteins or enzymes.
Non-covalent Interactions: The cyano and methoxy groups can participate in hydrogen bonding, π-π interactions, and van der Waals forces with target molecules.
Comparison with Similar Compounds
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene can be compared with other similar compounds such as:
4-Cyano-1-chloro-2-methoxybenzene: Similar structure but with a chloro group instead of a fluorosulfonyloxy group
4-Cyano-1-fluorosulfonyloxybenzene: Lacks the methoxy group, which can affect the compound’s solubility and reactivity.
4-Cyano-2-methoxybenzenesulfonyl fluoride: Similar functional groups but different connectivity, leading to different chemical properties and applications.
Properties
IUPAC Name |
4-cyano-1-fluorosulfonyloxy-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c1-13-8-4-6(5-10)2-3-7(8)14-15(9,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYDWXNXXZKCST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














